molecular formula C4H11Cl3N4 B2604930 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride CAS No. 1855888-39-9

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride

Cat. No. B2604930
CAS RN: 1855888-39-9
M. Wt: 221.51
InChI Key: FRMKBPYMLROELL-UHFFFAOYSA-N
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Description

“2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” is a chemical compound . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole is prepared mainly by two routes industrially. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . 2-Methylimidazole is prepared by condensation of glyoxal, ammonia and acetaldehyde, a Radziszewski reaction .


Molecular Structure Analysis

The molecular structure of 2-methylimidazole, a related compound, has been determined using X-ray diffraction . The molecule of 2-methylimidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006 (2) Å .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

The molecular formula of “2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” is C4H9ClN4 and its molecular weight is 148.59 . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Derivatives : Research by El-aal et al. (2016) demonstrates the synthesis of novel imidazo[2,1-c][1,2,4]triazine derivatives from 4-Arylidene-2-hydrazino-1-phenyl-1H-imidazol-5(4H)-Ones. These compounds have shown significant antimicrobial activities against various bacteria and fungi, indicating their potential in pharmaceutical applications (El-aal et al., 2016).

  • Antimicrobial Activity : In another study, Rekha et al. (2019) synthesized imidazolyl Schiff Bases, Triazoles, and Azetidinones from 2‐hydrazinyl imidazoles. These compounds were found to possess significant antimicrobial properties, highlighting their potential use in treating bacterial and fungal infections (Rekha et al., 2019).

  • Antibacterial Study : Patel et al. (2011) focused on synthesizing Schiff's Bases of 2-Hydrazinyl-1-(1H-Imidazole-1-yl)-Ethanone. These products were tested for their antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential in developing new antibacterial agents (Patel et al., 2011).

Chemical Synthesis and Characterization

  • New Compound Synthesis : Gomha and Hassaneen (2011) reported the synthesis of a series of 7,7-diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one derivatives. These compounds, derived from 2-hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one, were tested for their antifungal and antibacterial activities (Gomha & Hassaneen, 2011).

  • Divergent Synthesis of Substituted 2-aminoimidazoles : Ermolat'ev and Van der Eycken (2008) developed a method for synthesizing substituted 2-aminoimidazoles from 2-aminopyrimidines, which could have implications in the synthesis of biologically active compounds (Ermolat'ev & Van der Eycken, 2008).

Antimicrobial and Larvicidal Activities

  • Synthesis of Imidazole Derivatives and Biological Evaluation : Alaklab et al. (2017) synthesized one-pot three-component reactions of various imidazole derivatives using Cu(II) catalysis. These compounds showed significant antimicrobial and larvicidal activities, suggesting potential applications in pest control and antimicrobial treatments (Alaklab et al., 2017).

  • Cytotoxicity and Antioxidant Potential : Grozav et al. (2017) evaluated the cytotoxicity and antioxidant potential of novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives. These compounds exhibited significant cytotoxic activity on cancer cell lines and remarkable antioxidant activity, suggesting their potential in cancer research and therapy (Grozav et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety data for “2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride” was not found, 1-Methylimidazole, a related compound, is classified as a flammable liquid, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in a variety of applications . Therefore, there is a great importance of heterocyclic ring containing drugs . In heterocyclic chemistry, imidazole containing moiety occupied a unique position .

properties

IUPAC Name

(1-methylimidazol-2-yl)hydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.3ClH/c1-8-3-2-6-4(8)7-5;;;/h2-3H,5H2,1H3,(H,6,7);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMKBPYMLROELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride

CAS RN

1855888-39-9
Record name 2-hydrazinyl-1-methyl-1H-imidazole trihydrochloride
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